molecular formula C5H6N2O3 B12436535 4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid CAS No. 83988-31-2

4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid

Cat. No.: B12436535
CAS No.: 83988-31-2
M. Wt: 142.11 g/mol
InChI Key: PGHZTAUDNFUBAU-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. This method allows for the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide . Another method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can improve the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the oxazole ring .

Properties

CAS No.

83988-31-2

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

4-amino-3-methyl-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C5H6N2O3/c1-2-3(6)4(5(8)9)10-7-2/h6H2,1H3,(H,8,9)

InChI Key

PGHZTAUDNFUBAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1N)C(=O)O

Origin of Product

United States

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